molecular formula C11H14N2O2 B1285135 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 924845-80-7

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1285135
CAS No.: 924845-80-7
M. Wt: 206.24 g/mol
InChI Key: JAFHSKFERWZSTH-UHFFFAOYSA-N
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Description

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, three methyl groups, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,5-trimethylaniline and salicylic acid derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-2-one
  • 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-4-one
  • 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-5-one

Uniqueness

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHSKFERWZSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589355
Record name 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924845-80-7
Record name 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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